![molecular formula C16H11IN4 B7743325 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B7743325.png)
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, an iodophenyl group, and an acrylonitrile moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via a halogenation reaction, where the benzimidazole derivative is treated with iodine and a suitable oxidizing agent.
Formation of Acrylonitrile Moiety: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the benzimidazole derivative and 4-iodobenzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on its specific bioactivity.
相似化合物的比较
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetonitrile: Lacks the iodophenyl group, leading to different chemical and biological properties.
4-Iodoaniline: Contains the iodophenyl group but lacks the benzimidazole core and acrylonitrile moiety.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole core.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile is unique due to its combination of a benzimidazole core, iodophenyl group, and acrylonitrile moiety, which imparts distinct chemical reactivity and potential bioactivity compared to other similar compounds.
属性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-iodoanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN4/c17-12-5-7-13(8-6-12)19-10-11(9-18)16-20-14-3-1-2-4-15(14)21-16/h1-8,10,19H,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPBHEDDCYPXEE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC=C(C=C3)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC=C(C=C3)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-hydroxyphenyl)methylideneamino]-2-(4-oxo-2-phenylquinazolin-3-yl)propanamide](/img/structure/B7743243.png)
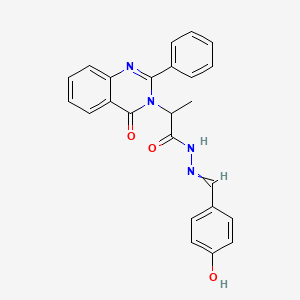
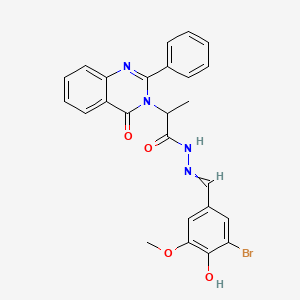
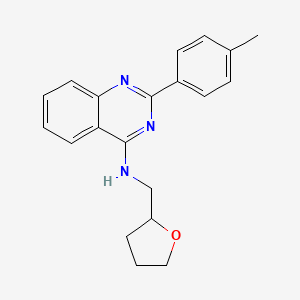
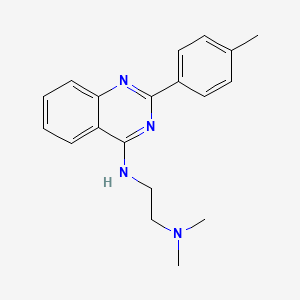
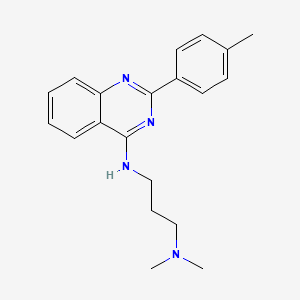
![N',N'-diethyl-N-[2-(4-methylphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride](/img/structure/B7743278.png)
![3-[(6-Methoxycarbonyl-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743280.png)
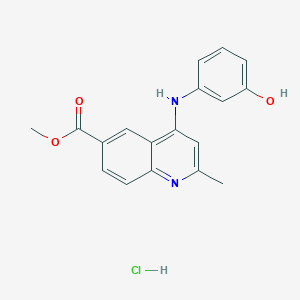
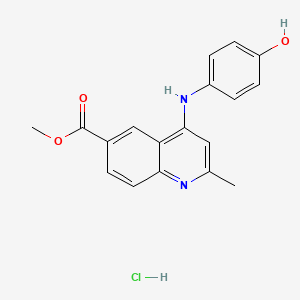
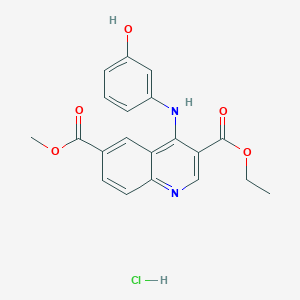

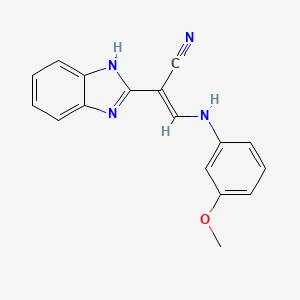
![ethyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate](/img/structure/B7743355.png)
